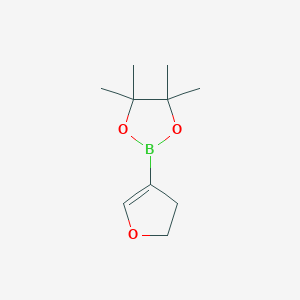
2-(4,5-Dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“2-(4,5-Dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, also known as DHTDMBD, is a boron-based compound . It has the molecular formula C10H17BO3 and a molecular weight of 196.05 g/mol . The compound is also known by other names such as 4,5-Dihydrofuran-3-Boronic Acid Pinacol Ester and 2-(2,3-dihydrofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it has been synthesized for the first time via reaction of 2-(4,5-dihydrofuran-3-yl)-3-phenyl-1,3,2-oxazaphospholidine with C,N-diarylnitrile imines . This process presumably involves a three-step process including generation of P±C=N-N- dipolar ion, intramolecular N-→C= cyclization with simultaneous opening of the dihydrofuran ring, and closure of oxaphospholane ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: B1(OC(C(O1)©C)©C)C2=COCC2 . The InChI string representation is: InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h7H,5-6H2,1-4H3 . The InChIKey is: NVQMFAGDOWSMOK-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound has been used in the synthesis of unique tricyclic compounds with a five-coordinate phosphorus atom shared by three rings . These compounds are formed via a three-step process including generation of P±C=N-N- dipolar ion, intramolecular N-→C= cyclization with simultaneous opening of the dihydrofuran ring, and closure of oxaphospholane ring .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.05 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 196.1270746 g/mol and the monoisotopic mass is also 196.1270746 g/mol . The topological polar surface area is 27.7 Ų . The compound has a heavy atom count of 14 and a complexity of 255 .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been synthesized through reactions involving tetrahydrofuran under nitrogen atmosphere, demonstrating its utility in complex organic synthesis (Li & Wang, 2016).
- It has been used in the synthesis and characterization of various organic compounds, with its structure confirmed by spectroscopic methods and X-ray diffraction (Wu, Chen, Chen, & Zhou, 2021).
Molecular Structure and Properties
- Studies have focused on analyzing its molecular structure and properties, including conformational analysis and density functional theory (DFT) calculations to understand its physical and chemical characteristics (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Applications in Chemical Reactions
- It has been used as an allylating reagent for preparing homoallylic alcohols and amines, showing its versatility in organic synthesis (Ramachandran & Gagare, 2010).
- The compound has shown utility in the catalyzed reduction of ketones, offering high yields and general applicability in synthesizing aryl and dialkyl ketones (Query, Squier, Larson, Isley, & Clark, 2011).
Catalysis and Polymerization
- It has been involved in the synthesis of polymers, like polyfluorenes, via palladium-catalyzed polycondensation, indicating its role in polymer chemistry (Yokoyama, Suzuki, Kubota, Ohuchi, Higashimura, & Yokozawa, 2007).
- The compound has been used in the Suzuki route for synthesizing regioregular polyalkylthiophenes, an important class of conducting polymers (Liversedge, Higgins, Giles, Heeney, & McCulloch, 2006).
Mécanisme D'action
Mode of Action
It has been suggested that the compound may interact with its targets through a three-step process, including the generation of a p±c=n-n− dipolar ion, intramolecular n−→c= cyclization with simultaneous opening of the dihydrofuran ring, and closure of the oxaphospholane ring .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Propriétés
IUPAC Name |
2-(2,3-dihydrofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQMFAGDOWSMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682266 | |
| Record name | 2-(4,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1046812-03-6 | |
| Record name | 2-(4,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydrofuran-3-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



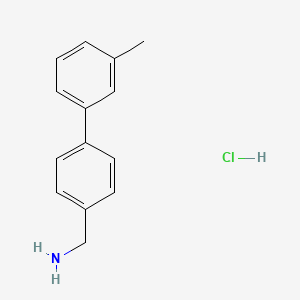
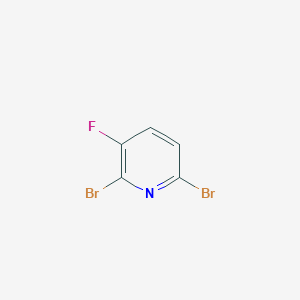


![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1422069.png)
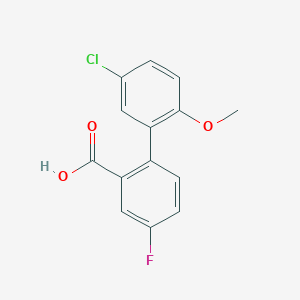
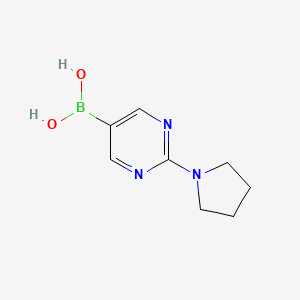
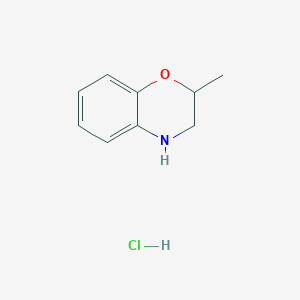
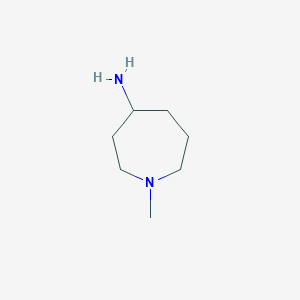
![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)
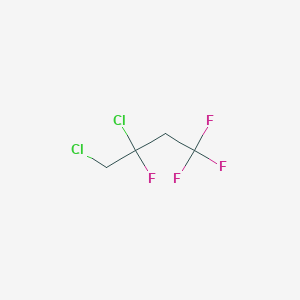
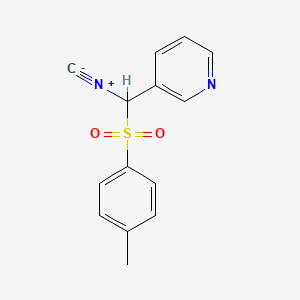
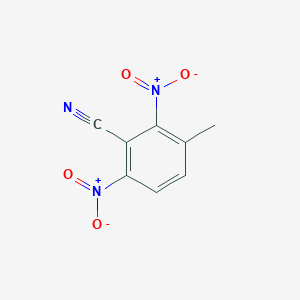
![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)